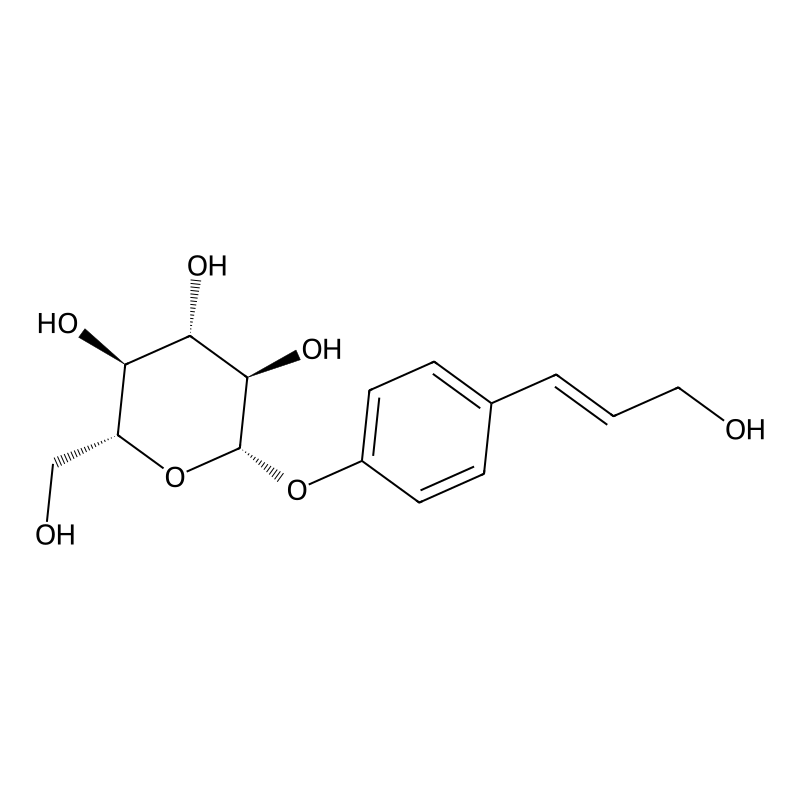

p-Coumaryl alcohol 4-glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

p-Coumaryl alcohol 4-O-glucoside has been reported in Picea glauca and Millingtonia hortensis with data available.

p-Coumaryl alcohol 4-glucoside (CAS 120442-73-1), also known as p-glucocoumaryl alcohol, is a highly stable, water-soluble glycosylated monolignol that serves as the primary biological transport and storage form of p-coumaryl alcohol [1]. In plant biochemistry and materials science, it is the direct precursor to hydroxyphenyl (H) lignin units. By masking the reactive phenolic hydroxyl group with a glucose moiety, this compound overcomes the severe aqueous solubility limits and premature oxidation risks associated with the free aglycone[2]. For industrial and academic procurement, it is the benchmark substrate for investigating beta-glucosidase-triggered dehydrogenative polymerization, ATP-dependent vesicular transport mechanisms, and the synthesis of H-type dehydrogenation polymers (DHPs) [3].

References

- [1] Zheng, M., et al. Bioorthogonal Tracking of Spatiotemporal Lignification Dynamics in Plant Cell Walls Using Alkyne-Tagged Glycosylated Monomers. Journal of Agricultural and Food Chemistry (2025).

- [2] Zhao, Y., et al. Metabolomics Data Revealed Metabolite Changes during Endocarp Lignification in Kernel-Using Apricot. MDPI (2022).

- [3] Tsuyama, T., et al. Active Transport of Lignin Precursors into Membrane Vesicles from Lignifying Tissues of Bamboo. Plants 10, 2237 (2021).

Procuring the free aglycone (p-coumaryl alcohol) instead of p-coumaryl alcohol 4-glucoside frequently leads to assay failure in aqueous environments due to rapid, uncontrolled oxidative coupling and poor solubility [1]. While other monolignol glucosides like coniferin or syringin are more commercially abundant, they are not interchangeable; coniferin strictly yields guaiacyl (G) units and syringin yields syringyl (S) units, making them unsuitable for studies requiring the specific structural mechanics of hydroxyphenyl (H) lignin[2]. Furthermore, in membrane transport assays, the unglycosylated aglycones fail to engage the V-ATPase-dependent secondary active transporters that specifically recognize the glucoside moiety, rendering the aglycone useless for transport kinetic studies [3].

References

- [1] Zheng, M., et al. Bioorthogonal Tracking of Spatiotemporal Lignification Dynamics in Plant Cell Walls Using Alkyne-Tagged Glycosylated Monomers. Journal of Agricultural and Food Chemistry (2025).

- [2] Amthor, J. S. Efficiency of Lignin Biosynthesis: a Quantitative Analysis. Annals of Botany 91, 673-695 (2003).

- [3] Blokhina, O., et al. Hunting monolignol transporters: membrane proteomics and biochemical transport assays with membrane vesicles of Norway spruce. Journal of Experimental Botany 72, 178-193 (2020).

Aqueous Stability and Controlled Polymerization Kinetics

The glycosylation at the 4-O position fundamentally alters the handling characteristics of the monolignol. While the free aglycone (p-coumaryl alcohol) is highly reactive and prone to spontaneous oxidation in aqueous buffers, p-coumaryl alcohol 4-glucoside remains stable until enzymatically cleaved by beta-glucosidase[1]. This allows for steady-state, dropwise enzymatic release (e.g., 0.02 mL/min over 24 h) in the presence of peroxidase and glucose oxidase, enabling the controlled synthesis of dehydrogenation polymers (DHPs) that accurately mimic native lignin architecture rather than forming non-physiological bulk precipitates[1].

| Evidence Dimension | Precursor stability and controlled release rate |

| Target Compound Data | p-Coumaryl alcohol 4-glucoside (Stable in aqueous buffer; allows controlled enzymatic release over 24h) |

| Comparator Or Baseline | p-Coumaryl alcohol aglycone (Subject to premature auto-oxidation and rapid aggregation) |

| Quantified Difference | Enables prolonged (24h) controlled polymerization vs. rapid uncontrolled precipitation |

| Conditions | 0.2 M acetic acid-sodium acetate buffer, beta-glucosidase, peroxidase, glucose oxidase system |

Buyers synthesizing biomimetic lignin polymers must use the glucoside form to achieve physiological polymerization kinetics and prevent premature precursor degradation.

Specificity for H-Lignin Unit Generation

When selecting a monolignol glucoside, the choice strictly dictates the final polymer composition. p-Coumaryl alcohol 4-glucoside is the exclusive precursor for hydroxyphenyl (H) units, which are critical for modeling compression wood or monocot (grass) lignin [1]. In contrast, substituting with the more common coniferin or syringin will strictly generate guaiacyl (G) and syringyl (S) units, respectively. This fundamentally alters the cross-linking density (such as the frequency of beta-O-4 vs. beta-5 and beta-beta linkages) and the physical properties of the resulting polymer [2].

| Evidence Dimension | Lignin subunit yield |

| Target Compound Data | p-Coumaryl alcohol 4-glucoside (Yields 100% H-units) |

| Comparator Or Baseline | Coniferin / Syringin (Yields G-units / S-units) |

| Quantified Difference | Complete shift in monomeric building blocks (H vs. G/S) |

| Conditions | Enzymatic dehydrogenative polymerization (DHP synthesis) |

Procurement of this specific glucoside is mandatory for researchers engineering or studying H-lignin-enriched materials, as G/S precursors cannot substitute for H-unit mechanics.

Substrate Recognition in Vesicular Transport Assays

In biochemical assays measuring the active transport of lignin precursors into endomembrane compartments, the glucoside moiety is essential for transporter recognition. Studies using membrane vesicles from lignifying tissues demonstrate that p-coumaryl alcohol 4-glucoside is actively transported via a Mg/ATP-dependent, V-ATPase-driven mechanism[1]. The transport of this glucoside can be competitively inhibited by equimolar concentrations of coniferin, proving they share a specific secondary active transporter [2]. The free aglycone lacks this specific transport affinity, making the glucoside form indispensable for membrane proteomics and transport kinetic studies.

| Evidence Dimension | ATP-dependent membrane transport activity |

| Target Compound Data | p-Coumaryl alcohol 4-glucoside (Actively transported via V-ATPase mechanism) |

| Comparator Or Baseline | p-Coumaryl alcohol aglycone (Fails to engage the specific glucoside transporter) |

| Quantified Difference | Enables quantifiable Mg/ATP-dependent uptake vs. background diffusion |

| Conditions | Membrane vesicles from lignifying tissues (e.g., bamboo shoots, spruce xylem) with 5 mM Mg/ATP |

For laboratories studying plant metabolic channeling or engineering cellular transport, the glucoside form is the required functional substrate for transporter assays.

Biomimetic Lignin Polymer (DHP) Synthesis

Due to its aqueous stability and requirement for beta-glucosidase activation, it is the ideal precursor for formulating controlled-release in vitro dehydrogenation polymers, specifically for H-lignin enriched matrices[1].

Membrane Transporter and Proteomic Assays

As a confirmed substrate for V-ATPase-dependent secondary active transporters, it is essential for screening and characterizing monolignol transport proteins in plant membrane proteomics, where the aglycone would fail to bind [2].

Bioorthogonal Labeling of Cell Walls

When modified with alkyne tags, this glucoside serves as a highly specific, soluble probe for tracking the spatiotemporal dynamics of H-lignin deposition in developing plant tissues via click chemistry [3].

References

- [1] Zheng, M., et al. Bioorthogonal Tracking of Spatiotemporal Lignification Dynamics in Plant Cell Walls Using Alkyne-Tagged Glycosylated Monomers. Journal of Agricultural and Food Chemistry (2025).

- [2] Blokhina, O., et al. Hunting monolignol transporters: membrane proteomics and biochemical transport assays with membrane vesicles of Norway spruce. Journal of Experimental Botany 72, 178-193 (2020).

- [3] Zheng, M., et al. Bioorthogonal Tracking of Spatiotemporal Lignification Dynamics in Plant Cell Walls Using Alkyne-Tagged Glycosylated Monomers. Journal of Agricultural and Food Chemistry (2025).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Explore Compound Types